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Compound of Interest

Compound Name: Asp-Ala

Cat. No.: B2547018 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of Aspartyl-Alanine

Introduction
Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of L-aspartic acid and L-alanine, linked by

a peptide bond.[1] As a product of protein digestion and catabolism, it serves as a fundamental

building block in various biological systems.[1] While many dipeptides are transient

intermediates destined for further breakdown, some exhibit distinct physiological or cell-

signaling activities.[1] Understanding the physicochemical properties of Aspartyl-Alanine is

crucial for researchers in biochemistry, drug development, and nutrition for applications ranging

from peptide synthesis to metabolic studies.[2] This guide provides a comprehensive overview

of its core characteristics, stability, and the experimental protocols used for their determination.

Core Physicochemical Characteristics
The fundamental properties of Aspartyl-Alanine are summarized below. These values are a

combination of computed and experimentally predicted data, providing a quantitative

foundation for its behavior in various environments.
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Property Value Source

Molecular Formula C₇H₁₂N₂O₅ [2][3]

Molecular Weight 204.18 g/mol [3][4]

Monoisotopic Mass 204.07462149 Da [3][5]

Predicted Water Solubility 16.7 g/L [1][5]

Predicted LogP -4.1 [1][3]

pKa (Strongest Acidic) ~3.06 [1][5]

pKa (Strongest Basic) ~8.53 [5]

Isoelectric Point (pI) ~2.87 (Calculated) [6]

Polar Surface Area 130 Å² [3][5]

Hydrogen Bond Donors 4 [5]

Hydrogen Bond Acceptors 6 [5]

Isoelectric Point (pI) Calculation: The isoelectric point (pI) is the pH at which a molecule carries

no net electrical charge. For a peptide, it is calculated based on the pKa values of its ionizable

groups: the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side

chains. Aspartyl-Alanine has three such groups: the α-carboxyl group of Alanine, the α-amino

group of Aspartate, and the side-chain carboxyl group of Aspartate.

The pKa values for the relevant groups are approximately:

α-carboxyl (Alanine): ~2.34[6]

Side-chain carboxyl (Aspartic Acid): ~3.65[6]

α-amino (Aspartic Acid): ~9.60[6]

To find the pI for this acidic peptide, the pKa values of the two acidic groups are averaged:[7][8]

pI = (pKa₁ + pKa₂) / 2 = (2.34 + 3.65) / 2 ≈ 2.99 (Note: using pKa values from another source

(1.88 for Asp α-carboxyl) gives a pI of (1.88 + 3.65)/2 = 2.77).[6] A predicted pKa for the

strongest acidic group of the dipeptide is ~3.06.[1][5]
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Stability and Degradation
The stability of peptides like Aspartyl-Alanine is a critical factor in both biological and

pharmaceutical contexts, influenced primarily by pH and temperature.[2]

pH Influence: Peptides containing aspartyl residues are particularly susceptible to degradation.

[9] Under acidic conditions, the primary degradation pathway is the cleavage of the peptide

bond C-terminal to the aspartic acid residue.[10] In neutral to alkaline conditions, a different

mechanism dominates: the formation of a cyclic succinimide (aspartimide) intermediate.[10][11]

This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and an

isomeric β-aspartyl peptide, which can be difficult to separate.[9] The rate of this degradation is

generally lowest around pH 5.[10]

Temperature Influence: Like most chemical reactions, the degradation of peptides is

accelerated at elevated temperatures.[12] This makes Aspartyl-Alanine less suitable for

applications involving high heat, such as baking, unless protective measures like

microencapsulation are employed.[12]

Degradation of Aspartyl Peptides
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Figure 1: Degradation pathway of Aspartyl-Alanine via a succinimide intermediate.

Experimental Protocols
Determination of Aqueous Solubility
The solubility of dipeptides can be determined using several methods, with the gravimetric and

photometric approaches being common.[13][14][15]
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Methodology: Gravimetric Method

Supersaturation: Prepare a supersaturated solution of Aspartyl-Alanine in deionized water at

a temperature higher than the target temperature.

Equilibration: Place the solution in a sealed, temperature-controlled shaker bath at the

desired experimental temperature. Allow the solution to equilibrate for at least 24-48 hours to

ensure excess solute precipitates and the solution reaches saturation.

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe

fitted with a filter (e.g., 0.22 µm) to prevent solid particles from being transferred.

Drying: Transfer the filtered sample to a pre-weighed container. Dry the sample to a constant

weight in a vacuum oven.

Calculation: The solubility is calculated based on the mass of the dried solute and the initial

volume of the supernatant.

Determination of pKa Values
Potentiometric titration is the standard method for determining the acid dissociation constants

(pKa) of amino acids and peptides.

Methodology: Potentiometric Titration

Sample Preparation: Dissolve a precise amount of Aspartyl-Alanine in a known volume of

deionized, CO₂-free water.

Acidification: Lower the pH of the solution to ~1.5 by adding a standard solution of a strong

acid (e.g., 0.1 M HCl). This ensures all ionizable groups are fully protonated.

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the

pH of the solution after each incremental addition of the base using a calibrated pH meter.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to

the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The

first midpoint corresponds to the pKa of the most acidic group (C-terminal carboxyl), the

second to the side-chain carboxyl, and the third to the N-terminal amino group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2547018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis of Stability and Degradation Products
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the

stability of a peptide and quantifying its degradation products.[10]

Methodology: HPLC-Based Stability Assay

Sample Incubation: Prepare solutions of Aspartyl-Alanine in buffers of varying pH (e.g., pH 2,

5, 7, 9). Incubate these solutions at a constant, often elevated, temperature (e.g., 40-60°C).

[10]

Time-Point Sampling: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from

each solution.

HPLC Analysis: Analyze each aliquot using a reverse-phase HPLC (RP-HPLC) system with

a suitable column (e.g., C18). Use a gradient elution with mobile phases such as

water/acetonitrile containing trifluoroacetic acid (TFA).

Detection: Monitor the eluent using a UV detector, typically at 214 or 280 nm.

Quantification: The peak area of the intact Aspartyl-Alanine will decrease over time, while

new peaks corresponding to degradation products will appear. The rate of degradation can

be calculated from the loss of the main peak over time. The identity of the degradation

products can be confirmed using mass spectrometry (LC-MS).[10]
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General Experimental Workflow for Physicochemical Characterization

Aspartyl-Alanine Sample
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Figure 2: A generalized workflow for the experimental characterization of Aspartyl-Alanine.

Biological Context and Related Pathways
Aspartyl-Alanine itself is not a central signaling molecule but exists within the broader context

of amino acid metabolism. Its constituent amino acid, L-aspartate, is non-essential in humans

and plays several critical roles.[16][17] It is synthesized from the Krebs cycle intermediate

oxaloacetate and is a precursor for the synthesis of other amino acids and signaling

compounds.[16][17] Furthermore, aspartate acts as an excitatory neurotransmitter in the brain

and is a key metabolite in the urea cycle.[17]
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Metabolic Context of Aspartate
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Figure 3: Key metabolic roles of L-aspartate, a constituent of Aspartyl-Alanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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